![molecular formula C19H28ClN3O B7632517 N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide, also known as N-(1-(2-chlorophenyl)-3-(4-cyclohexylaminocarbonyl)piperidin-4-yl)-acetamide (CX-717), is a novel compound that has been studied for its potential cognitive enhancing effects. It is a member of the ampakine family of drugs, which are known to modulate the activity of AMPA receptors in the brain.
作用機序
The mechanism of action of CX-717 is believed to be through the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain and are involved in various cognitive processes such as learning and memory. CX-717 has been shown to increase the activity of AMPA receptors, leading to an enhancement of synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, CX-717 has been shown to have other biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex, which may contribute to its cognitive enhancing effects. It has also been shown to increase cortical oxygen consumption and glucose utilization, indicating an increase in brain metabolism.
実験室実験の利点と制限
One advantage of using CX-717 in lab experiments is its specificity for AMPA receptors, which allows for the selective modulation of this receptor subtype. Another advantage is its ability to enhance cognitive function without producing the side effects commonly associated with other cognitive enhancers such as amphetamines. However, one limitation is the lack of long-term safety data, as CX-717 is a relatively new compound.
将来の方向性
There are several future directions for the research of CX-717. One area of interest is its potential therapeutic use in conditions such as Alzheimer's disease and schizophrenia, where cognitive impairment is a common symptom. Another area of interest is the development of more potent and selective ampakines with fewer side effects. Additionally, the mechanisms underlying the cognitive enhancing effects of CX-717 are not fully understood, and further research is needed to elucidate these mechanisms.
合成法
The synthesis of CX-717 involves a multi-step process starting from 2-chlorobenzonitrile. The first step is the conversion of 2-chlorobenzonitrile to 2-chlorophenylacetonitrile using a Grignard reagent. This is followed by the reduction of 2-chlorophenylacetonitrile to 2-chlorophenylacetamide using lithium aluminum hydride. The final step is the coupling of 2-chlorophenylacetamide with cyclohexylamine and acetic anhydride to produce CX-717.
科学的研究の応用
CX-717 has been studied extensively for its potential cognitive enhancing effects. In animal studies, it has been shown to improve learning and memory in various tasks such as the Morris water maze and the radial arm maze. In human studies, it has been shown to improve working memory and attention in healthy adults and in individuals with schizophrenia.
特性
IUPAC Name |
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-14(24)21-15-8-10-16(11-9-15)22-17-5-4-12-23(13-17)19-7-3-2-6-18(19)20/h2-3,6-7,15-17,22H,4-5,8-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWROLFKLPSXHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC2CCCN(C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
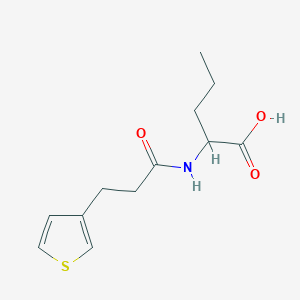
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)
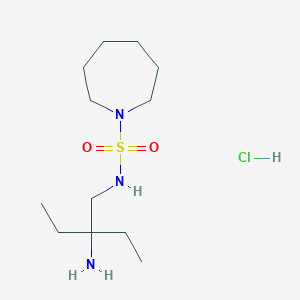
![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)

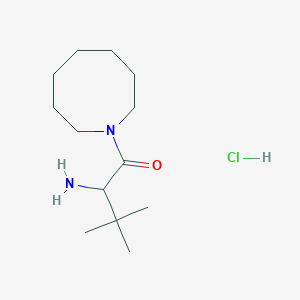
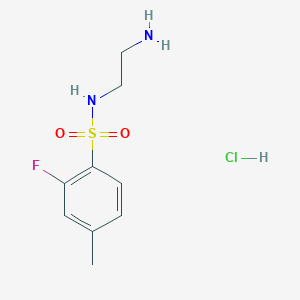
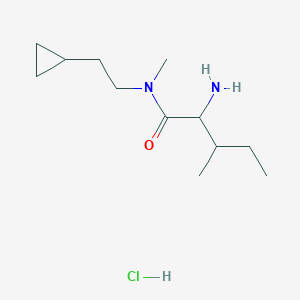
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)